Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate
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Overview
Description
Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino and ethoxycarbonyl groups: These functional groups are introduced through nucleophilic substitution reactions.
Attachment of the benzoic acid moiety: This step involves esterification reactions to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Pyrido[2,3-b]pyrazine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
What sets Benzoic acid,4-[[[8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl]methylamino]-,methyl ester apart is its combination of functional groups, which provides unique chemical and biological properties
Properties
CAS No. |
30768-51-5 |
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Molecular Formula |
C20H24N6O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-[[8-amino-6-(ethoxycarbonylamino)-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]methyl-methylamino]benzoate |
InChI |
InChI=1S/C20H24N6O4/c1-4-30-20(28)25-16-9-15(21)17-18(24-16)22-10-13(23-17)11-26(2)14-7-5-12(6-8-14)19(27)29-3/h5-9H,4,10-11H2,1-3H3,(H4,21,22,24,25,28) |
InChI Key |
PBHJRRSRNCTLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)N)N=C(CN2)CN(C)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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